6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
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Overview
Description
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with a suitable diketone, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: This compound is structurally similar but lacks the carboxylic acid group.
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylic acid: Another related compound with a different substitution pattern.
Uniqueness
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group, in particular, plays a crucial role in its reactivity and potential therapeutic applications .
Biological Activity
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- IUPAC Name: this compound
- Molecular Formula: C15H16N2O2
- Molar Mass: 268.31 g/mol
- CAS Number: 1160995-15-2
Antimicrobial Properties
Research indicates that derivatives of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine exhibit significant antimicrobial activity. A study demonstrated that certain naphthyridine derivatives showed promising effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction via caspase activation |
HeLa | 15.0 | Cell cycle arrest and apoptosis |
Neuroprotective Effects
There is growing evidence suggesting neuroprotective effects linked to this compound. A recent study indicated that it could mitigate oxidative stress in neuronal cells by enhancing antioxidant enzyme activity. This property may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled experiment involving various naphthyridine derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against multidrug-resistant strains of E. coli. This suggests its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Apoptosis
A series of experiments conducted on MCF-7 cells showed that treatment with the compound at concentrations ranging from 10 to 20 µM resulted in a significant increase in apoptotic cells as measured by flow cytometry. The study concluded that the compound could be a candidate for further development in cancer therapy.
Molecular Interactions
The biological activity of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is attributed to its ability to interact with specific molecular targets:
- DNA Binding: The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition: It has been shown to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c19-16(20)13-8-14-11-18(7-6-15(14)17-9-13)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2,(H,19,20) |
InChI Key |
KVLWFRBSGUWIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=CC(=C2)C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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